2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)acetamide
説明
This compound is a substituted acetamide featuring a phenoxy backbone with a 4-chloro-2-methyl substituent. The acetamide nitrogen is linked to two distinct groups: a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) and a 4-methoxybenzyl moiety. This structure combines a halogenated aromatic system with sulfone and methoxybenzyl functionalities, which are common in bioactive molecules targeting enzymes or ion channels.
特性
分子式 |
C21H24ClNO5S |
|---|---|
分子量 |
437.9 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H24ClNO5S/c1-15-11-17(22)5-8-20(15)28-13-21(24)23(18-9-10-29(25,26)14-18)12-16-3-6-19(27-2)7-4-16/h3-8,11,18H,9-10,12-14H2,1-2H3 |
InChIキー |
NGOQZZSFSUKOFI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural and functional similarities to other acetamide derivatives are analyzed below. Key differences in substituents, physicochemical properties, and reported activities are highlighted.
Table 1: Structural Comparison
Key Observations :
Substituent Impact on Bioactivity: The tetrahydrothiophene sulfone group in the target compound and may enhance solubility or polar interactions compared to non-sulfone analogs like Ani9 .
Pharmacological Profiles: Ani9 () shares the phenoxyacetamide core but lacks the sulfone and methoxybenzyl groups. Its high TMEM16A specificity (IC₅₀ = 77 nM) suggests that structural modifications in the target compound could alter selectivity toward other ion channels or enzymes. Compounds with thiazolidinone or triazole substituents (e.g., ) exhibit antimicrobial activity, implying that the target compound’s phenoxyacetamide core may be adaptable for diverse biological targets.
Synthetic Feasibility :
- Analogs like and were synthesized via nucleophilic substitution or multi-component reactions, indicating that the target compound could be accessible using similar protocols.
Research Findings and Data Gaps
- Structural Insights : X-ray crystallography data for related N-substituted acetamides (e.g., ) reveal planar aromatic systems and hydrogen-bonding motifs that stabilize target binding.
- Biological Data: While direct activity data for the target compound are absent, its structural resemblance to Ani9 () and antimicrobial thiazolidinones () warrants further testing for ion channel modulation or antimicrobial efficacy.
- Physicochemical Properties : Computational modeling (e.g., logP, solubility) is needed to compare the target compound’s drug-likeness with analogs.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthesis optimization requires precise control of reaction parameters. For example:
- Temperature : Elevated temperatures (e.g., reflux conditions) are often used to accelerate reaction rates but must be balanced against decomposition risks .
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution reactions by stabilizing intermediates, as seen in analogous acetamide syntheses .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures is recommended to isolate high-purity products .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR : and NMR can confirm substituent positions (e.g., methylphenoxy, methoxybenzyl groups) and assess stereochemistry .
- X-ray diffraction : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, particularly for resolving torsional angles and hydrogen bonding networks .
- IR spectroscopy : Useful for identifying functional groups like sulfonyl (S=O) and carbonyl (C=O) stretches .
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays : Use enzyme inhibition studies (e.g., kinase assays) or cell viability assays (MTT) to explore anticancer or antimicrobial potential .
- Gene expression profiling : RT-PCR can assess auxin-like activity by monitoring early auxin-responsive genes (e.g., IAA19), as demonstrated in Arabidopsis root assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to improve target specificity?
- Analog synthesis : Systematically modify substituents (e.g., replacing 4-methoxybenzyl with halogenated aryl groups) and evaluate activity changes .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., auxin receptors or kinases) .
- Pharmacophore mapping : Identify critical functional groups (e.g., sulfonyl group for solubility, chloro substituent for bioactivity) .
Q. What experimental strategies resolve contradictions in crystallographic and solution-phase structural data?
- Dynamic NMR : Detect conformational flexibility in solution that may differ from solid-state structures .
- DFT calculations : Compare computed (gas-phase) and experimental (X-ray) bond angles to identify steric or electronic effects .
- Variable-temperature crystallography : Capture temperature-dependent conformational changes .
Q. How can metabolic stability and degradation pathways be investigated?
- LC-MS/MS : Identify metabolites in hepatic microsome incubations to map oxidation (e.g., sulfonyl group) or hydrolysis (amide bond cleavage) pathways .
- Isotopic labeling : Track -labeled positions during degradation studies .
- pH stability assays : Test compound integrity under physiological (pH 7.4) and acidic (pH 2.0) conditions .
Q. What advanced techniques validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Confirm binding to intracellular targets by measuring protein thermal stability shifts .
- Click chemistry : Incorporate alkyne tags for pull-down assays to identify interacting proteins .
- CRISPR-Cas9 knockouts : Validate mechanism by comparing activity in wild-type vs. receptor-deficient cell lines .
Methodological Notes
- Data validation : Cross-reference NMR shifts with PubChem datasets (e.g., CID 57752-76-8) to ensure consistency .
- Contradiction resolution : For conflicting bioactivity results, use orthogonal assays (e.g., SPR alongside enzyme assays) .
- Crystallography troubleshooting : If SHELXL refinement fails, manually adjust occupancy parameters for disordered solvent molecules .
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